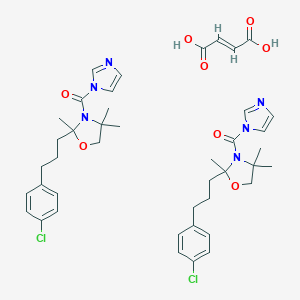
Tris(4-chlorophenyl)phosphine
Übersicht
Beschreibung
Tris(4-chlorophenyl)phosphine is an organophosphorus compound with the formula (ClC6H4)3P . It is a significant reagent in organic synthesis, often used as a ligand and catalyst .
Molecular Structure Analysis
The molecular structure of Tris(4-chlorophenyl)phosphine consists of three 4-chlorophenyl groups attached to a central phosphorus atom . The molecular formula is C18H12Cl3P, and it has a molecular weight of 365.62 .Chemical Reactions Analysis
Tris(4-chlorophenyl)phosphine is known to participate in various types of reactions. It has been used in Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has also been involved in the generation of stable luminescent radicals via a photoactivation approach .Physical And Chemical Properties Analysis
Tris(4-chlorophenyl)phosphine is a powder with a melting point of 100-103 °C . It is white to cream or pale yellow in color .Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
Tris(4-chlorophenyl)phosphine is used as a catalyst in the preparation of chromans and (E,E)-1,3-dienes via the reaction of γ-substituted allenoates with aldehydes .
Solvent-free Heck Reactions
It is also used in solvent-free Heck reactions . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is widely used in organic synthesis.
Cocatalyst in Regioselective Carbomagnesiation
Tris(4-chlorophenyl)phosphine acts as a cocatalyst in regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents . This reaction is a key step in the synthesis of various organic compounds.
Generation of Luminescent Radicals
A novel application of Tris(4-chlorophenyl)phosphine is in the generation of stable luminescent radicals . This is achieved through a photoactivation approach, resulting in a stable luminescent radical with red emission in the crystal state .
Material for Information Storage
The stable organic radicals generated from Tris(4-chlorophenyl)phosphine have potential applications in information storage . Organic radicals are promising materials for this purpose due to their unique magnetic properties.
Electronic Devices
The luminescent radicals produced from Tris(4-chlorophenyl)phosphine can also be used in electronic devices . The stability and efficient luminescence of these radicals make them suitable for such applications.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tris(4-chlorophenyl)phosphine is a versatile reagent in organic synthesis, often used as a ligand and catalyst . It is known to target various biochemical reactions, including phosphination, reduction, and palladium-catalyzed reactions .
Mode of Action
The compound interacts with its targets through a photoactivation approach, generating a stable luminescent radical with red emission in the crystal state . The molecular symmetry breaking in the crystal causes changes in molecular conformation, redox properties, and molecular packing, facilitating radical generation and stabilization .
Biochemical Pathways
Tris(4-chlorophenyl)phosphine affects several biochemical pathways. It is involved in the preparation of chromans and (E,E)-1,3-dienes via reaction of γ-substituted allenoates with aldehydes . It also participates in solvent-free Heck reactions , and regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has good solubility in organic solvents such as ether and chlorinated hydrocarbons . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of Tris(4-chlorophenyl)phosphine’s action is the generation of a stable luminescent radical with red emission in the crystal state . This radical generation is facilitated by changes in molecular conformation, redox properties, and molecular packing .
Action Environment
The action of Tris(4-chlorophenyl)phosphine can be influenced by environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of air . Moreover, the generation of the luminescent radical is dependent on the crystal state of the compound , suggesting that the physical state of the environment can impact its action.
Eigenschaften
IUPAC Name |
tris(4-chlorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKSLJOIKWOGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151216 | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-chlorophenyl)phosphine | |
CAS RN |
1159-54-2 | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1159-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-chlorophenyl)phosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG5LE6Q8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of tris(4-chlorophenyl)phosphine?
A1: Tris(4-chlorophenyl)phosphine is an organophosphorus compound with the molecular formula C18H12Cl3P and a molecular weight of 387.63 g/mol.
- Spectroscopic data:
- NMR: 1H NMR, 13C{1H} NMR, and 31P{1H} NMR spectroscopy have been utilized to characterize the compound. [, , , ]
- IR: Infrared (IR) spectroscopy helps identify characteristic functional groups. [, , , ]
- X-ray crystallography: Several studies provide detailed single-crystal X-ray diffraction data, revealing bond lengths, angles, and crystal packing. [, , , , , , , , , ]
Q2: How does tris(4-chlorophenyl)phosphine interact with metal centers in complexes?
A: Tris(4-chlorophenyl)phosphine acts as a monodentate phosphine ligand, coordinating to metal centers through its phosphorus atom. The electron-donating nature of the phosphorus atom allows it to form stable complexes with various transition metals, including iron, palladium, ruthenium, molybdenum, and rhodium. [, , , , , , , , ]
Q3: What is the influence of the chlorine substituents on the properties of tris(4-chlorophenyl)phosphine?
A3: The chlorine atoms in the para position of the phenyl rings exert both steric and electronic effects on the phosphine ligand:
- Steric effects: The bulky chlorine atoms can influence the accessibility of the phosphorus lone pair, impacting the coordination geometry and reactivity of the resulting metal complexes. [, , ]
- Electronic effects: The electron-withdrawing nature of chlorine atoms can influence the electron density on the phosphorus atom, affecting its donor ability towards metal centers. This can impact the stability and reactivity of the metal complexes. [, , ]
Q4: What are the applications of tris(4-chlorophenyl)phosphine in material science?
A: Tris(4-chlorophenyl)phosphine has been used as a monomer in the synthesis of a novel electroactive porous aromatic framework (JUC-Z4-Cl) via Yamamoto-type Ullmann cross-coupling reaction. [] This porous framework material exhibits high stability and a large surface area, making it potentially useful for gas separation and storage applications.
Q5: How is tris(4-chlorophenyl)phosphine used in organic synthesis?
A: Tris(4-chlorophenyl)phosphine has been utilized in a modified Mitsunobu reaction for the synthesis of C-phosphonate analogues of Neisseria meningitidis group A capsular polysaccharide structures. [] The compound, in combination with DIAD and excess triethylamine, facilitates the formation of inter-residue phosphodiester linkages with high yields.
Q6: Are there any computational chemistry studies related to tris(4-chlorophenyl)phosphine?
A6: While the provided abstracts do not delve into specific computational studies, it is highly likely that computational chemistry techniques have been employed to investigate various aspects of tris(4-chlorophenyl)phosphine and its complexes. Such studies could include:
Q7: What are the analytical methods used to characterize tris(4-chlorophenyl)phosphine?
A7: Various analytical techniques are employed to characterize tris(4-chlorophenyl)phosphine, including:
- Elemental analysis: Determining the percentage composition of carbon, hydrogen, chlorine, and phosphorus to confirm its chemical formula. [, , , , ]
- Spectroscopy: As mentioned earlier, NMR and IR spectroscopy are commonly used to analyze the structure and identify functional groups. [, , , , , ]
- X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and crystal packing arrangements. [, , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)


![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)









